

An In-Depth Spectroscopic Guide to 1-Chloro-4-iodo-2-nitrobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Chloro-4-iodo-2-nitrobenzene

Cat. No.: B1590745

[Get Quote](#)

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the synthetic intermediate, **1-chloro-4-iodo-2-nitrobenzene** ($C_6H_3ClINO_2$). Designed for researchers and professionals in drug development and chemical synthesis, this document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to build a complete structural characterization. Beyond presenting raw data, this guide delves into the causality behind experimental choices, offers detailed protocols for data acquisition, and provides expert interpretation of the spectral features. By integrating these datasets, we establish a robust, self-validating framework for the unambiguous identification and quality assessment of this compound.

Molecular Structure and Spectroscopic Overview

1-Chloro-4-iodo-2-nitrobenzene is a polysubstituted aromatic compound with the molecular formula $C_6H_3ClINO_2$ and a molecular weight of approximately 283.45 g/mol .^[1] The strategic placement of electron-withdrawing (nitro, chloro) and electron-donating (iodo, via hyperconjugation and resonance) groups on the benzene ring creates a distinct electronic environment, leading to a unique and predictable spectroscopic fingerprint.

Structural Analysis:

- Aromatic System: A benzene ring substituted at positions 1, 2, and 4.

- Protons: Three aromatic protons (H-3, H-5, H-6), each in a unique chemical environment.
- Carbons: Six aromatic carbons, all chemically non-equivalent due to the substitution pattern.
- Key Functional Groups:
 - Nitro group (-NO₂): Strongly electron-withdrawing, expected to significantly deshield adjacent protons and carbons. It will produce strong, characteristic IR absorptions.
 - Halogens (-Cl, -I): Influence the electronic environment and provide distinct isotopic patterns in mass spectrometry (especially chlorine).

This guide will systematically deconstruct the ¹H NMR, ¹³C NMR, IR, and MS data to confirm this structure.

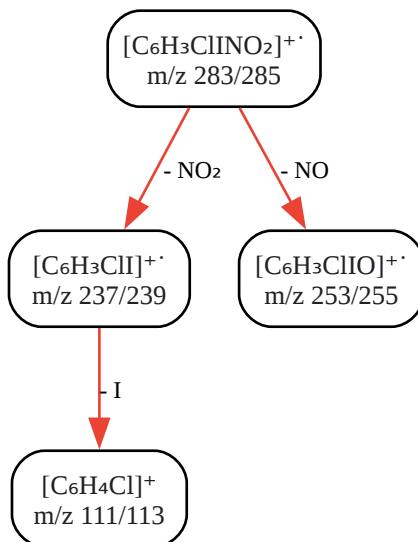
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For **1-chloro-4-iodo-2-nitrobenzene**, it allows for the precise mapping of the proton and carbon frameworks.

- Expert Insight on Solvent Selection: The choice of a deuterated solvent is critical for high-quality NMR data. Deuterated chloroform (CDCl₃) is selected as the primary solvent for this analysis. It is a versatile solvent capable of dissolving a wide range of organic compounds, is relatively inexpensive, and has a low boiling point (61.2°C), which simplifies sample recovery.[2][3] Its residual proton signal appears at ~7.26 ppm, which is unlikely to interfere with the highly deshielded aromatic protons of the analyte.[3] For compounds with poor solubility, DMSO-d₆ could be an alternative, though its high boiling point makes sample recovery challenging.[2]

Predicted ¹H NMR Analysis

While direct experimental data for this specific isomer is not readily available in public databases, a highly accurate spectrum can be predicted by analyzing the substituent effects of the chloro, iodo, and nitro groups. The aromatic region (7.0-9.0 ppm) will feature three distinct signals, each corresponding to one of the aromatic protons.


Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-3	~8.10	d	$J(\text{H3-H5}) \approx 2.5 \text{ Hz}$	1H
H-5	~7.85	dd	$J(\text{H5-H6}) \approx 8.5 \text{ Hz}$, $J(\text{H5-H3}) \approx 2.5 \text{ Hz}$	1H
H-6	~7.60	d	$J(\text{H6-H5}) \approx 8.5 \text{ Hz}$	1H

Interpretation of the ^1H NMR Spectrum:

- H-3: This proton is ortho to the strongly electron-withdrawing nitro group and is expected to be the most deshielded (highest chemical shift). It will appear as a doublet due to coupling with H-5 (meta-coupling, $^3\text{J} \approx 2.5 \text{ Hz}$).
- H-5: This proton is situated between the iodo and chloro groups. It will be split into a doublet of doublets by coupling to H-6 (ortho-coupling, $^3\text{J} \approx 8.5 \text{ Hz}$) and H-3 (meta-coupling, $^3\text{J} \approx 2.5 \text{ Hz}$).
- H-6: This proton is ortho to the iodine atom. It is expected to be the most shielded of the three protons. It will appear as a doublet due to ortho-coupling with H-5.

The diagram below illustrates the proton assignments and their expected coupling relationships.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-1-iodo-4-nitrobenzene | C6H3ClNO2 | CID 96640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 3. merckmillipore.com [merckmillipore.com]
- To cite this document: BenchChem. [An In-Depth Spectroscopic Guide to 1-Chloro-4-iodo-2-nitrobenzene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1590745#1-chloro-4-iodo-2-nitrobenzene-spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com